

Application Notes and Protocols for LY2794193 in Brain Slices

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Compound of Interest

Compound Name: LY2794193

Cat. No.: B608717

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Introduction

LY2794193 is a potent and selective positive allosteric modulator, or opener, of KCNQ2/3/5 (Kv7.2/7.3/7.5) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability in the central nervous system. The M-current, a subthreshold, non-inactivating potassium current mediated by KCNQ2/3 and KCNQ2/5 heteromers, plays a key role in stabilizing the membrane potential and limiting repetitive firing of neurons.[1][2][3][4][5] By enhancing the M-current, **LY2794193** is expected to reduce neuronal hyperexcitability, making it a valuable tool for studying the physiological roles of KCNQ channels and for investigating their therapeutic potential in disorders characterized by neuronal hyperactivity, such as epilepsy.[4][6]

These application notes provide a detailed protocol for the use of **LY2794193** in acute brain slice preparations for electrophysiological studies. The protocol outlines methods for slice preparation, electrophysiological recording, and drug application, along with expected outcomes and the underlying signaling pathways.

Data Presentation

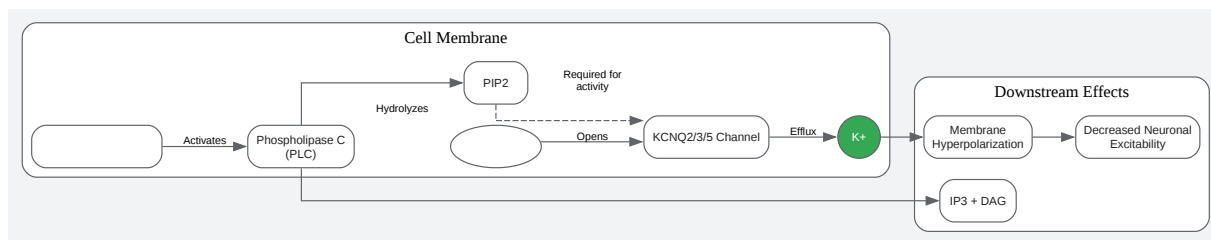
Table 1: Expected Electrophysiological Effects of **LY2794193** in Brain Slices

Parameter	Expected Effect	Rationale	Notes
M-current (IM)	Potentiation / Increase	Direct positive modulation of KCNQ2/3/5 channels, leading to a hyperpolarizing shift in the voltage-dependence of activation. [1]	The primary mechanism of action.
Resting Membrane Potential	Hyperpolarization	Increased open probability of KCNQ channels at rest will drive the membrane potential closer to the potassium equilibrium potential.	The magnitude of hyperpolarization will depend on the baseline level of KCNQ channel activity in the recorded neuron.
Input Resistance	Decrease	Increased potassium conductance at rest will lower the overall membrane resistance.	
Action Potential Threshold	Increase	A more hyperpolarized resting membrane potential and lower input resistance will require a larger depolarizing stimulus to reach the action potential threshold.	
Spike-Frequency Adaptation	Increase	Enhanced M-current will more effectively counteract sustained depolarization, leading to a more rapid cessation of firing	A hallmark of M-current function.

		during a prolonged stimulus.[5]	
Spontaneous Firing Rate	Decrease	Hyperpolarization of the resting membrane potential and increased action potential threshold will reduce the likelihood of spontaneous firing.	Particularly relevant for spontaneously active neurons.
Afterhyperpolarization (AHP)	Potential Modulation	The slow AHP (sAHP) can be mediated by KCNQ channels in some neuronal populations.[7]	The effect on the AHP may be cell-type specific.
Effective Concentration	To Be Determined	The optimal concentration for brain slice experiments has not been definitively established in the literature.	A concentration-response curve should be generated, starting with a range of 1-10 μ M, typical for other KCNQ openers like retigabine.

Signaling Pathway

The activation of KCNQ2/3/5 channels by **LY2794193** initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability. The primary mechanism is the potentiation of the M-current, which is a subthreshold potassium current. This leads to membrane hyperpolarization, moving the neuron further from its action potential threshold and dampening its response to excitatory stimuli. The activity of KCNQ channels is also modulated by intracellular signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for channel function.[1][8] Gq-coupled receptors, such as muscarinic M1 receptors, can lead to the hydrolysis of PIP2, thereby inhibiting the M-current and increasing neuronal excitability.[8] **LY2794193**, as a direct opener, would be expected to counteract this inhibitory modulation.



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Caption: Signaling pathway of **LY2794193** action on KCNQ2/3/5 channels.

Experimental Protocols

Preparation of Acute Brain Slices

This protocol is adapted from standard procedures for preparing viable acute brain slices for electrophysiology.[9][10][11][12]

Materials:

- Animal model (e.g., mouse or rat)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Vibrating microtome (vibratome)
- Dissection tools (scissors, forceps, spatula)
- Petri dishes
- Filter paper
- Cyanoacrylate glue

- Carbogen gas (95% O₂ / 5% CO₂)
- Ice-cold NMDG-based artificial cerebrospinal fluid (aCSF) for slicing
- Standard aCSF for recording
- Recovery chamber

Solutions:

- NMDG-aCSF (for slicing, pH 7.3-7.4, ~300-310 mOsm): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM sodium ascorbate, 3 mM sodium pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄.
- Standard aCSF (for recording, pH 7.3-7.4, ~300-310 mOsm): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 12.5 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂.

Procedure:

- Continuously bubble all aCSF solutions with carbogen for at least 30 minutes prior to use.
- Anesthetize the animal according to approved institutional protocols.
- Perform transcardial perfusion with ice-cold, carbogenated NMDG-aCSF.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG-aCSF.
- Trim the brain to create a flat surface for mounting on the vibratome stage.
- Secure the brain to the vibratome stage using cyanoacrylate glue.
- Submerge the stage in the vibratome chamber filled with ice-cold, carbogenated NMDG-aCSF.
- Cut coronal or sagittal slices of the desired brain region at a thickness of 250-350 μ m.

- Carefully transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes.
- Transfer the slices to a holding chamber with standard aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Whole-Cell Patch-Clamp Electrophysiology

Materials:

- Upright microscope with DIC optics
- Micromanipulators
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries for patch pipettes
- Pipette puller
- Recording chamber with perfusion system
- Ag/AgCl reference electrode
- Intracellular solution

Intracellular Solution (example for current-clamp):

- 135 mM K-gluconate, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

Procedure:

- Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated standard aCSF at a rate of 2-3 mL/min at room temperature or near-physiological temperature (32-34°C).
- Visualize neurons in the desired brain region using the microscope.

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M Ω when filled with intracellular solution.
- Approach a neuron with the patch pipette while applying positive pressure.
- Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 G Ω).
- Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
- Switch the amplifier to current-clamp mode to record membrane potential and firing properties, or voltage-clamp mode to measure specific currents like the M-current.

Application of LY2794193

Materials:

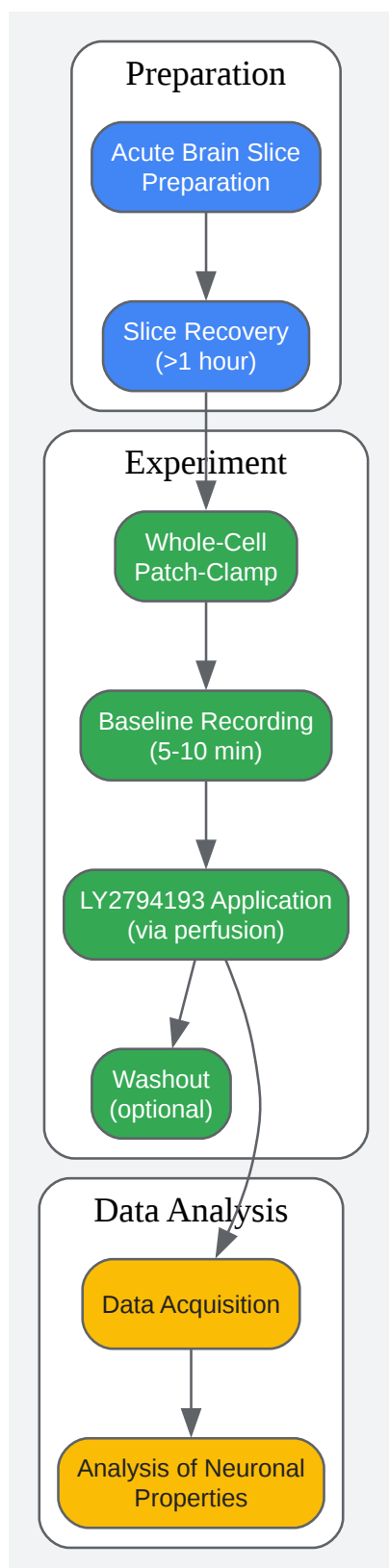
- **LY2794193** stock solution (e.g., 10 mM in DMSO)
- Standard aCSF

Procedure:

- Prepare a fresh dilution of **LY2794193** in standard aCSF on the day of the experiment. The final concentration of DMSO should be kept low (e.g., <0.1%).
- Establish a stable baseline recording for at least 5-10 minutes.
- Switch the perfusion to the aCSF containing **LY2794193**.
- Record the effects of the compound on the neuronal properties of interest. The onset of action will depend on the perfusion rate and the concentration of the drug.
- To determine the concentration-response relationship, apply increasing concentrations of **LY2794193** in a stepwise manner.
- A washout period with standard aCSF can be performed to assess the reversibility of the drug's effects.

Experimental Workflow

The following diagram illustrates the key steps in a typical brain slice electrophysiology experiment to test the effects of **LY2794193**.



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Caption: Workflow for brain slice electrophysiology with **LY2794193**.

Conclusion

LY2794193 is a valuable pharmacological tool for modulating the activity of KCNQ2/3/5 channels and studying their role in neuronal function. The protocols provided here offer a comprehensive guide for researchers to investigate the effects of **LY2794193** in acute brain slices. Due to the limited availability of published data on the specific concentrations of **LY2794193** for in vitro slice work, it is recommended that researchers perform initial concentration-response experiments to determine the optimal working concentration for their specific neuronal population and experimental question.

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